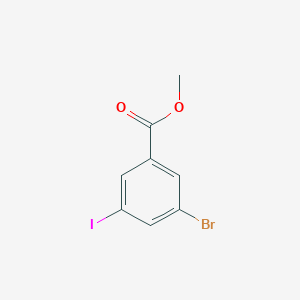

Methyl 3-bromo-5-iodobenzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 3-bromo-5-iodobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUSQONUPNHFBOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrIO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620509 | |

| Record name | Methyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188813-07-2 | |

| Record name | Methyl 3-bromo-5-iodobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188813-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-bromo-5-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzoic acid, 3-bromo-5-iodo-, methyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromo-5-iodobenzoate

CAS Number: 188813-07-2

This technical guide provides a comprehensive overview of Methyl 3-bromo-5-iodobenzoate, a versatile building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document details the compound's chemical properties, synthesis, purification, and its significant applications in constructing complex molecular architectures.

Chemical Properties and Safety Information

This compound is a halogenated aromatic ester that serves as a key intermediate in the synthesis of a wide array of functionalized organic molecules. Its unique structure, featuring both a bromine and an iodine substituent, allows for selective and sequential cross-coupling reactions, making it a valuable tool in medicinal chemistry and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 188813-07-2 | [1][2] |

| Molecular Formula | C₈H₆BrIO₂ | [1][2] |

| Molecular Weight | 340.94 g/mol | |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 334.5 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥97% | [1] |

Safety Information:

This compound is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

Synthesis and Purification

The primary route for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard Fischer esterification procedures.

Materials:

-

3-bromo-5-iodobenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or ethyl acetate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-5-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 2-5 mol%) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as dichloromethane or ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude this compound.

Experimental Protocol: Purification by Recrystallization

Materials:

-

Crude this compound

-

A suitable solvent or solvent system (e.g., ethanol/water, hexanes/ethyl acetate)

-

Erlenmeyer flask

-

Hot plate

-

Buchner funnel and filter paper

Procedure:

-

Transfer the crude product to an Erlenmeyer flask.

-

Add a minimal amount of the chosen recrystallization solvent.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature to promote the formation of pure crystals.

-

Further cool the flask in an ice bath to maximize crystal yield.

-

Collect the purified crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals thoroughly to remove any residual solvent.

Applications in Organic Synthesis

The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in this compound is the cornerstone of its utility in organic synthesis. The C-I bond is more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 5-position. The less reactive C-Br bond can then be targeted in a subsequent coupling reaction under different conditions. This sequential functionalization is invaluable for the efficient construction of complex, unsymmetrical molecules.

Sequential Sonogashira and Suzuki Cross-Coupling Reactions

A prime example of the utility of this compound is in sequential Sonogashira and Suzuki-Miyaura cross-coupling reactions. This strategy allows for the introduction of an alkyne group at the iodo-position, followed by the installation of an aryl or heteroaryl group at the bromo-position.

Experimental Workflow: Sequential Cross-Coupling

Caption: Sequential Sonogashira and Suzuki-Miyaura coupling workflow.

Table 2: General Conditions for Sequential Cross-Coupling Reactions

| Reaction Stage | Catalyst System | Base | Solvent | Temperature |

| Sonogashira Coupling | Pd(PPh₃)₂Cl₂ / CuI | Et₃N or DIPA | THF or DMF | Room Temp. to 60 °C |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃ or Cs₂CO₃ | Dioxane/H₂O or Toluene | 80-110 °C |

Role in Drug Discovery and Development

While this compound itself is not known to have direct biological activity or involvement in signaling pathways, it is a crucial precursor for the synthesis of a wide range of biologically active molecules. Its ability to participate in predictable and high-yielding cross-coupling reactions makes it an attractive starting material for generating libraries of compounds for high-throughput screening in drug discovery programs. The disubstituted benzene core provided by this molecule is a common scaffold in many pharmaceutical agents.

Visualized Synthetic Pathways

The synthesis and subsequent functionalization of this compound can be visualized as a series of logical steps.

Synthesis of this compound

Caption: Synthesis of this compound via Fischer esterification.

This technical guide highlights the significance of this compound as a versatile and valuable reagent in organic synthesis. Its well-defined chemical properties and predictable reactivity in cross-coupling reactions provide chemists with a powerful tool for the construction of complex and novel molecular entities for a wide range of applications, from pharmaceuticals to advanced materials.

References

An In-depth Technical Guide to the Chemical Properties of Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

December 24, 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and experimental protocols associated with Methyl 3-bromo-5-iodobenzoate. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in organic synthesis and drug development, offering detailed data and methodologies to support their work with this versatile chemical intermediate.

Core Chemical Properties

This compound is a halogenated aromatic ester that serves as a key building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a bromine and an iodine substituent at meta positions, allows for selective and sequential cross-coupling reactions, making it a valuable reagent in medicinal chemistry and materials science.

Physicochemical Data

The fundamental physical and chemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 188813-07-2 | [1] |

| Molecular Formula | C₈H₆BrIO₂ | [1] |

| Molecular Weight | 340.94 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 334.5 °C at 760 mmHg | [1] |

| IUPAC Name | This compound | [1] |

| SMILES | COC(=O)C1=CC(=CC(=C1)I)Br | [2] |

| InChI | InChI=1S/C8H6BrIO2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3 | [2] |

| InChIKey | WUSQONUPNHFBOU-UHFFFAOYSA-N | [2] |

| Purity (Typical) | ≥97% | [1] |

Safety and Handling

This compound is classified as harmful and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Work should be conducted in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[1]

Synthesis and Purification

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid, via an esterification reaction.

Synthesis Workflow

The most common method for the synthesis of this compound is the Fischer esterification of 3-bromo-5-iodobenzoic acid using methanol in the presence of an acid catalyst.

References

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-bromo-5-iodobenzoate, a valuable intermediate in organic synthesis, particularly for the development of novel pharmaceutical compounds. This document details the synthetic pathway, experimental protocols, and comprehensive characterization data.

Synthesis Pathway

The synthesis of this compound is a multi-step process commencing with the bromination of 3-aminobenzoic acid, followed by a Sandmeyer reaction to introduce the iodine atom, and culminating in a Fischer esterification to yield the final product.

Caption: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of 3-Amino-5-bromobenzoic Acid

Materials:

-

3-Aminobenzoic acid

-

Bromine

-

Deionized water

Procedure:

-

Dissolve 3-aminobenzoic acid in a minimal amount of cold water.

-

Slowly add bromine water dropwise to the stirred solution at room temperature.

-

Continue stirring until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

The precipitate of 3-amino-5-bromobenzoic acid is collected by filtration, washed with cold water, and dried.

Synthesis of 3-Bromo-5-iodobenzoic Acid via Sandmeyer Reaction

Materials:

-

3-Amino-5-bromobenzoic acid

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Potassium iodide (KI)

-

Ice

Procedure:

-

Diazotization:

-

Suspend 3-amino-5-bromobenzoic acid in a mixture of concentrated sulfuric acid and water.

-

Cool the suspension to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Iodination:

-

In a separate flask, dissolve potassium iodide in water.

-

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and then gently heat to ensure complete decomposition of the diazonium salt.

-

Cool the mixture and collect the precipitated 3-bromo-5-iodobenzoic acid by filtration.

-

Wash the solid with cold water and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.

-

Synthesis of this compound via Fischer Esterification

Materials:

-

3-Bromo-5-iodobenzoic acid

-

Methanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Dissolve 3-bromo-5-iodobenzoic acid in an excess of absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux for several hours, monitoring the progress of the reaction by TLC.

-

After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield the crude this compound.

-

Purify the product by recrystallization or column chromatography.

Characterization Data

Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₈H₆BrIO₂ | |

| Molecular Weight | 340.94 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 334.5 °C at 760 mmHg | [1] |

Spectroscopic Data

¹H NMR (Expected):

-

Aromatic protons will appear as multiplets in the range of δ 7.5-8.5 ppm.

-

The methyl ester protons will be a singlet at approximately δ 3.9 ppm.

¹³C NMR (Expected):

-

The carbonyl carbon of the ester will appear around δ 165 ppm.

-

Aromatic carbons will be in the range of δ 90-140 ppm, with carbons attached to halogens showing distinct chemical shifts (C-I around 90-100 ppm and C-Br around 115-125 ppm).

-

The methyl carbon of the ester will be around δ 52 ppm.

Infrared (IR) Spectroscopy (Expected):

-

Strong C=O stretch of the ester group around 1720-1740 cm⁻¹.

-

C-O stretch of the ester around 1200-1300 cm⁻¹.

-

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

-

Aromatic C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

-

C-Br and C-I stretching vibrations in the fingerprint region below 1000 cm⁻¹.

Mass Spectrometry (Expected):

-

The molecular ion peak (M⁺) should be observable at m/z 340 (containing ⁷⁹Br) and 342 (containing ⁸¹Br) in a roughly 1:1 ratio.

-

Fragments corresponding to the loss of the methoxy group (-OCH₃) and the carbonyl group (-CO) are expected.

Safety Information

-

This compound: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Bromine: Toxic, corrosive, and an oxidizing agent. Handle with extreme care in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Handle with appropriate personal protective equipment.

-

Sodium Nitrite: Oxidizing agent and toxic.

Always consult the Safety Data Sheet (SDS) for each chemical before use and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-iodobenzoate is a halogenated aromatic ester with potential applications in organic synthesis and medicinal chemistry. Its substituted phenyl ring makes it a valuable building block for the synthesis of more complex molecules, including pharmacologically active compounds. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its synthesis, spectroscopic characterization, and safety information. While specific biological activities and signaling pathways are not yet extensively documented in publicly available literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 188813-07-2 | [1][2] |

| Molecular Formula | C₈H₆BrIO₂ | [1][2] |

| Molecular Weight | 340.94 g/mol | [1][2] |

| Physical Form | Solid | [1][2] |

| Melting Point | 59-64 °C | [1][2] |

| Boiling Point | 334.5 °C at 760 mmHg | [1][2] |

| Solubility | Predicted to be poorly soluble in water and soluble in common organic solvents. | |

| Density | Data not available. |

Synthesis

This compound is typically synthesized from its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid, via a Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an excess of methanol.

Caption: Fischer Esterification of 3-bromo-5-iodobenzoic acid.

Experimental Protocol: Fischer Esterification

The following is a general procedure for the Fischer esterification of a carboxylic acid, which can be adapted for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromo-5-iodobenzoic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1-0.2 eq), to the mixture.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The excess methanol is typically removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product. Further purification can be achieved by recrystallization or column chromatography on silica gel.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl ester protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 7.0-8.5 ppm), with their exact chemical shifts and coupling patterns influenced by the bromo and iodo substituents. The methyl ester protons will appear as a singlet at approximately δ 3.9 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for the carbonyl carbon of the ester group (around δ 165 ppm), the methyl carbon of the ester (around δ 52 ppm), and the aromatic carbons. The chemical shifts of the aromatic carbons will be influenced by the positions of the bromo and iodo substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the following functional groups:

-

C=O stretch (ester): A strong absorption band in the region of 1720-1740 cm⁻¹.

-

C-O stretch (ester): Bands in the region of 1100-1300 cm⁻¹.

-

Aromatic C-H stretch: Peaks typically above 3000 cm⁻¹.

-

Aromatic C=C stretch: Bands in the 1450-1600 cm⁻¹ region.

-

C-Br stretch: A medium to strong absorption in the 500-600 cm⁻¹ region.

-

C-I stretch: A medium to strong absorption in the 400-500 cm⁻¹ region.

Mass Spectrometry

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, which has two common isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak and any bromine-containing fragment ions will appear as a pair of peaks (M⁺ and M⁺+2) with approximately equal intensity. The fragmentation pattern would likely involve the loss of the methoxy group (-OCH₃) or the entire ester group (-COOCH₃). Predicted m/z values for various adducts are available in public databases.[3]

Safety Information

This compound should be handled with care in a laboratory setting. While specific toxicity data is limited, it is advisable to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

Biological Activity

There is currently a lack of specific studies on the biological activity and potential signaling pathway interactions of this compound in the public domain. However, substituted benzoates and benzothiazoles are known to exhibit a wide range of pharmacological activities. Further research is required to elucidate the specific biological profile of this compound and its potential as a lead for drug discovery.

Conclusion

This technical guide provides a summary of the currently available information on the physical and chemical properties of this compound. While key physical constants and a probable synthetic route are known, a significant amount of experimental data, particularly regarding its spectroscopic characterization, crystal structure, and biological activity, is yet to be reported in detail. This presents an opportunity for further research to fully characterize this compound and explore its potential applications in medicinal chemistry and materials science.

References

A Technical Guide to the Solubility of Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-5-iodobenzoate is a halogenated aromatic ester with the chemical formula C₈H₆BrIO₂. It serves as a key intermediate in various organic syntheses. Understanding its solubility is critical for its application in reaction chemistry, purification, and formulation development. This guide provides a consolidated overview of its known properties and outlines standard methodologies for solubility determination.

Physicochemical Properties

This compound is a solid at room temperature, with a melting point ranging from 59 to 64°C.[1] Key identifiers for this compound are:

-

CAS Number: 188813-07-2

-

Molecular Weight: 340.94 g/mol

-

Boiling Point: 334.5°C at 760 mmHg[1]

Solubility Data

Quantitative, temperature-dependent solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the principle of "like dissolves like," its polarity suggests solubility in common organic solvents.[2] The compound's structure, featuring both polar (ester) and nonpolar (halophenyl) regions, indicates it would be sparingly soluble to insoluble in water.

A qualitative summary of expected solubility based on general principles of organic chemistry is presented below.[2][3]

| Solvent Class | Representative Solvents | Expected Qualitative Solubility |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble |

| Halogenated | Dichloromethane, Chloroform | Soluble |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Soluble |

| Aromatics | Toluene, Benzene | Soluble to Moderately Soluble |

| Alcohols | Methanol, Ethanol | Moderately Soluble |

| Nonpolar | Hexanes, Cyclohexane | Sparingly Soluble to Insoluble |

| Aqueous | Water | Insoluble |

This table is predictive. Experimental verification is required for precise quantitative data.

Experimental Protocol: Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[4][5] It involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated.

Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., Ethanol)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control (incubator shaker)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. An amount that ensures a visible solid residue remains after equilibration is crucial.

-

Accurately pipette a known volume of the chosen solvent into the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.[4][6]

-

-

Analysis:

-

Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

-

Quantify the concentration of the filtered saturated solution using a suitable analytical method like HPLC-UV or UV-Vis spectrophotometry.[4][5][6] This is achieved by comparing the analytical response of the sample to a calibration curve generated from the standard solutions.

-

-

Calculation:

-

The determined concentration from the analysis represents the solubility of the compound in that solvent at the specified temperature. Results are typically expressed in units of mg/mL, g/L, or mol/L.

-

Workflow Visualization

The following diagram illustrates the key steps in the shake-flask method for determining solubility.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

Spectroscopic Characterization of Methyl 3-bromo-5-iodobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 3-bromo-5-iodobenzoate, a key building block in synthetic organic chemistry. The following sections detail the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Detailed experimental protocols for acquiring such spectra are also provided to aid researchers in their analytical endeavors.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.25 | t | ~1.5 | 1H | H-2 |

| ~8.10 | t | ~1.5 | 1H | H-6 |

| ~8.00 | t | ~1.5 | 1H | H-4 |

| 3.94 | s | - | 3H | -OCH₃ |

¹³C NMR (Carbon NMR) Data (Predicted)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ, ppm) | Assignment |

| ~164.5 | C=O |

| ~142.0 | C-4 |

| ~138.0 | C-2 |

| ~133.0 | C-1 |

| ~130.0 | C-6 |

| 122.8 | C-3 |

| 93.5 | C-5 |

| 52.8 | -OCH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for an aromatic ester.

| Frequency (cm⁻¹) | Intensity | Assignment of Vibration |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) |

| 2960-2850 | Weak-Medium | C-H stretch (methyl) |

| ~1725 | Strong | C=O stretch (ester) |

| ~1600, ~1475 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1250 | Strong | C-O stretch (ester, asymmetric) |

| ~1100 | Medium | C-O stretch (ester, symmetric) |

| ~880-860 | Strong | C-H bend (aromatic, out-of-plane) |

| ~750 | Strong | C-Br stretch |

| ~680 | Strong | C-I stretch |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern. Due to the presence of bromine, an M+2 peak with a relative intensity of approximately 98% of the molecular ion peak is expected.

| m/z | Relative Intensity (%) | Assignment |

| 340/342 | High | [M]⁺ (Molecular ion) |

| 309/311 | Medium | [M - OCH₃]⁺ |

| 281/283 | Medium | [M - COOCH₃]⁺ |

| 213 | Low | [M - I]⁺ |

| 154 | Medium | [M - Br - I]⁺ |

| 126 | Low | [C₆H₃O]⁺ |

| 105 | High | [C₆H₅CO]⁺ |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Methyl 3-bromo-5-iodobenzoate: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of Methyl 3-bromo-5-iodobenzoate, a halogenated aromatic ester with significant potential as a versatile building block in organic synthesis and drug discovery. This document outlines its commercial availability, physicochemical properties, key synthetic protocols, and potential applications in the development of novel therapeutics.

Commercial Availability and Suppliers

This compound is readily available from several commercial chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95-97%. Pricing and availability may vary by supplier and quantity.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Notes |

| Sigma-Aldrich | 97% | Available through various partners like ChemScene.[1] |

| BLD Pharm | - | Offers various documentation like NMR, HPLC, LC-MS.[2] |

| CHINA MIGO INDUSTRIAL CO., LIMITED | - | Manufacturer and supplier based in China.[3] |

| TCI | >95.0% (GC) | Provides the compound as a white to orange to green powder/crystal. |

Physicochemical and Safety Data

A summary of the key quantitative data for this compound is presented below. This information is critical for its appropriate handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 188813-07-2 | [1] |

| Molecular Formula | C₈H₆BrIO₂ | [1] |

| Molecular Weight | 340.94 g/mol | [1] |

| Purity | 95-97% | [1][4] |

| Melting Point | 59-64 °C | [1] |

| Boiling Point | 334.5 °C at 760 mmHg | [1] |

| Physical Form | Solid | [1] |

| Storage Conditions | Room temperature, protect from light | [1] |

Key Synthetic Methodologies

This compound serves as a valuable intermediate in various organic reactions. The following sections detail generalized experimental protocols for its synthesis and its application in carbon-carbon bond-forming reactions.

Synthesis via Fischer Esterification

This compound can be synthesized from its corresponding carboxylic acid, 3-bromo-5-iodobenzoic acid, through Fischer esterification.[4][5] This acid-catalyzed reaction uses an excess of methanol as both the solvent and the reactant.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromo-5-iodobenzoic acid (1.0 equivalent) in an excess of methanol.

-

Catalysis: Carefully add a catalytic amount of a strong acid (e.g., sulfuric acid, H₂SO₄) to the solution.

-

Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 10 hours, but reaction progress should be monitored).

-

Monitoring: Track the consumption of the starting material by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

-

Purification: Dissolve the residue in an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Final Purification: If necessary, purify the crude product by column chromatography on silica gel.

Fischer Esterification Workflow

Application in Sonogashira Coupling

The presence of an iodo group makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling. This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne. The higher reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the iodine-substituted position.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).

-

Solvent and Base: Add an anhydrous solvent (e.g., THF or DMF) and a suitable base (e.g., triethylamine (Et₃N) or diisopropylamine (DIPA), 2-3 equivalents).

-

Alkyne Addition: Stir the mixture and add the terminal alkyne (1.1-1.2 equivalents) dropwise.

-

Reaction Execution: Stir the reaction at the appropriate temperature (ranging from room temperature to 100 °C) and monitor its progress by TLC or GC/MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent. Filter the mixture through a pad of Celite to remove solid precipitates.

-

Extraction and Drying: Wash the organic phase with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting substituted alkyne product by flash column chromatography.

Sonogashira Coupling Workflow

Potential in Drug Discovery and Biological Research

While specific studies detailing the biological activity or signaling pathway interactions of this compound are not extensively documented, its structural features suggest significant potential in medicinal chemistry. One source indicates that the compound may be damaging to DNA and peptidic bonds, suggesting a reactive nature that could be harnessed for therapeutic purposes.[2]

The true value of this compound lies in its utility as a scaffold for generating more complex molecules. The two distinct halogen atoms (bromine and iodine) at the meta positions allow for sequential and regioselective cross-coupling reactions. This enables the synthesis of diverse molecular libraries for screening against various biological targets. For instance, related bromo-substituted compounds have been investigated for their anticancer properties, targeting pathways like VEGFR-2.

Role in Drug Discovery Workflow

Conclusion

This compound is a commercially accessible and highly functionalized building block for advanced organic synthesis. Its distinct halogen handles allow for selective and sequential modifications, making it an invaluable tool for creating complex molecular architectures. The detailed protocols and data presented in this guide are intended to facilitate its application in research laboratories, particularly within the fields of medicinal chemistry and materials science. Further investigation into the direct biological effects of this compound and its derivatives is warranted.

References

- 1. Influence of ortho‐substituents on the synthesis and properties of poly(phenylacetylene)s [ouci.dntb.gov.ua]

- 2. Synthesis of substituted phenylene-ethynylene- based conjugated rods - Durham e-Theses [etheses.dur.ac.uk]

- 3. Heck reaction - Wikipedia [en.wikipedia.org]

- 4. Heck Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

Methyl 3-bromo-5-iodobenzoate: A Technical Guide to Safe Handling and Use

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling protocols for Methyl 3-bromo-5-iodobenzoate (CAS No. 188813-07-2). The information contained herein is intended to guide laboratory personnel in the safe use, storage, and disposal of this compound, minimizing potential risks and ensuring a safe working environment.

Chemical and Physical Properties

This compound is a halogenated aromatic ester commonly used as a building block in organic synthesis. A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 188813-07-2 | |

| Molecular Formula | C₈H₆BrIO₂ | |

| Appearance | Solid | |

| Melting Point | 59-64°C | |

| Boiling Point | 334.5°C at 760 mmHg | |

| Purity | 97% |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS hazard classifications are summarized in Table 2.

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory tract irritation) | 3 | Warning | H335: May cause respiratory irritation |

GHS classifications are based on available data and may be subject to change.

Safe Handling and Storage Protocols

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure the stability of this compound.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: A lab coat should be worn. For operations with a higher risk of exposure, additional protective clothing may be necessary.

-

Respiratory Protection: If handling the solid in a way that generates dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (such as a type N95 dust mask) is recommended.[1]

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible in the immediate work area.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

The recommended storage temperature is room temperature.

-

Protect from light.

Experimental Workflow for Safe Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a laboratory setting.

Caption: General laboratory workflow for handling this compound.

First Aid and Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is crucial.

First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific Hazards Arising from the Chemical: Combustion may produce hazardous decomposition products, including carbon oxides, hydrogen bromide, and hydrogen iodide.

-

Protective Equipment for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate PPE as described in Section 3.1. Avoid breathing dust or vapors.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: For small spills of the solid, carefully sweep up and place in a suitable container for disposal. For larger spills, contain the spill and collect the material. Avoid generating dust.

Emergency Response Decision Tree

The following diagram provides a decision-making framework for responding to an emergency involving this compound.

Caption: Decision tree for emergency response to incidents.

Reactivity and Stability

-

Chemical Stability: Stable under recommended storage conditions.

-

Conditions to Avoid: Incompatible materials, exposure to light.

-

Incompatible Materials: Strong oxidizing agents.

-

Hazardous Decomposition Products: Under fire conditions, may decompose to form carbon oxides, hydrogen bromide, and hydrogen iodide.

Toxicological Information

The toxicological properties of this compound have not been fully investigated. The available information indicates the following:

-

Acute Toxicity: Harmful if swallowed (H302).

-

Skin Corrosion/Irritation: Causes skin irritation (H315).

-

Serious Eye Damage/Irritation: Causes serious eye irritation (H319).

-

Respiratory Irritation: May cause respiratory irritation (H335).

No specific data on carcinogenicity, mutagenicity, or reproductive toxicity is currently available.

Disposal Considerations

-

Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.

-

Do not allow the material to be released into the environment.

-

Contaminated packaging should be disposed of as unused product.

Conclusion

This compound is a valuable reagent in chemical synthesis but requires careful handling due to its hazardous properties. By implementing the safety measures, personal protective equipment, and emergency procedures outlined in this guide, researchers and laboratory personnel can work with this compound in a safe and responsible manner. A thorough risk assessment should always precede any new or modified experimental protocol involving this chemical.

References

The Strategic Utility of Methyl 3-bromo-5-iodobenzoate in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Methyl 3-bromo-5-iodobenzoate, a di-halogenated benzoic acid derivative, has emerged as a highly versatile and strategic building block in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine and an iodine atom at the meta-positions, offers medicinal chemists a powerful tool for the selective and sequential elaboration of molecular scaffolds. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the synthesis of bioactive molecules, supported by experimental insights and data.

Core Attributes and Synthetic Versatility

The synthetic utility of this compound lies in the differential reactivity of the carbon-iodine and carbon-bromine bonds in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly more reactive and will selectively undergo oxidative addition to a palladium(0) catalyst under milder conditions than the C-Br bond. This reactivity difference allows for a stepwise functionalization of the aromatic ring, enabling the introduction of diverse substituents at the 3- and 5-positions with high regioselectivity.

This strategic approach is invaluable in modern drug discovery for generating libraries of analogues for structure-activity relationship (SAR) studies. The most common transformations involving this compound are:

-

Sonogashira Coupling: Reaction at the iodo position with a terminal alkyne.

-

Suzuki-Miyaura Coupling: Reaction at either the iodo or bromo position with a boronic acid or ester.

-

Heck Coupling: Reaction at the iodo or bromo position with an alkene.

Application in the Synthesis of Bioactive Scaffolds

While direct applications of this compound in the synthesis of clinical drug candidates are not extensively documented in publicly available literature, its precursor, 3-bromo-5-iodobenzoic acid, serves as a key starting material for a thromboxane receptor antagonist, highlighting the potential of this substitution pattern in generating pharmacologically active molecules.[1] The principles of sequential cross-coupling reactions demonstrated with related scaffolds are directly applicable to this compound for the synthesis of a wide array of therapeutic agents.

Potential Therapeutic Targets

The 3,5-disubstituted benzoic acid motif, readily accessible from this compound, is a common feature in a variety of bioactive compounds, including:

-

Kinase Inhibitors: Many kinase inhibitors feature a central aromatic core with multiple substitutions that occupy specific pockets within the ATP-binding site of the enzyme. The ability to introduce diverse groups at the 3- and 5-positions allows for the fine-tuning of inhibitory activity and selectivity.

-

MDM2-p53 Interaction Inhibitors: The development of small molecules that can inhibit the interaction between MDM2 and the tumor suppressor p53 is a promising strategy in cancer therapy. The scaffolds of some of these inhibitors can be accessed through synthetic routes employing halogenated benzoic acid derivatives.

-

Thromboxane Receptor Antagonists: As previously mentioned, this class of compounds, used for their antiplatelet and vasodilatory effects, can be synthesized from precursors of this compound.

Experimental Protocols: A Blueprint for Synthesis

The following sections provide generalized experimental protocols for key cross-coupling reactions using this compound as a starting material. These protocols are intended to serve as a foundation for researchers to adapt and optimize for their specific synthetic targets.

Selective Sonogashira Coupling at the Iodo Position

This reaction allows for the introduction of an alkyne moiety at the 5-position, leaving the bromine atom intact for subsequent transformations.

Table 1: Generalized Protocol for Selective Sonogashira Coupling

| Parameter | Condition |

| Substrates | This compound (1 equiv.), Terminal Alkyne (1.1-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%) |

| Co-catalyst | CuI (5-10 mol%) |

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 equiv.) |

| Solvent | Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF), anhydrous |

| Temperature | Room temperature to 60 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Workflow Diagram for Sonogashira Coupling:

Subsequent Suzuki-Miyaura Coupling at the Bromo Position

The product from the Sonogashira coupling, a methyl 3-bromo-5-(alkynyl)benzoate, can then undergo a Suzuki-Miyaura coupling at the less reactive bromo position to introduce an aryl or heteroaryl group.

Table 2: Generalized Protocol for Subsequent Suzuki-Miyaura Coupling

| Parameter | Condition |

| Substrates | Methyl 3-bromo-5-(alkynyl)benzoate (1 equiv.), Boronic Acid/Ester (1.2-1.5 equiv.) |

| Catalyst | Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (3-5 mol%) |

| Base | Aqueous Na₂CO₃ (2M) or K₂CO₃ (2M) or Cs₂CO₃ (2-3 equiv.) |

| Solvent | Toluene, 1,4-Dioxane, or DMF, often with water |

| Temperature | 80-110 °C |

| Atmosphere | Inert (Nitrogen or Argon) |

Logical Diagram of Sequential Coupling:

Conclusion

This compound represents a powerful and underutilized building block in the medicinal chemist's toolbox. Its capacity for selective, sequential functionalization through well-established cross-coupling methodologies provides a reliable and efficient route to novel, complex small molecules. By leveraging the differential reactivity of its halogen substituents, researchers can rapidly generate diverse libraries of 3,5-disubstituted benzoate derivatives for screening against a multitude of biological targets. Further exploration of this versatile scaffold is highly encouraged and is likely to lead to the discovery of new and potent therapeutic agents.

References

An In-depth Technical Guide to the Differential Reactivity of Bromo and Iodo Groups in Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the differential reactivity of the bromo and iodo substituents in methyl 3-bromo-5-iodobenzoate. Capitalizing on the inherent differences in carbon-halogen bond strengths, this substrate offers a versatile platform for selective functionalization, a critical aspect in the synthesis of complex organic molecules for pharmaceutical and materials science applications. This document details the reactivity of each halogen in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, and Heck), nucleophilic aromatic substitution, and organometallic formations. Experimental protocols, quantitative data, and mechanistic visualizations are provided to enable researchers to strategically leverage the unique reactivity of this dihalogenated aromatic compound.

Introduction: The Principle of Chemoselectivity

The ability to selectively functionalize one reactive site in a molecule containing multiple such sites, known as chemoselectivity, is a cornerstone of modern organic synthesis. In the context of dihalogenated aromatic compounds, the distinct electronic and steric properties of different halogens allow for sequential and site-specific modifications. This compound serves as an excellent model system to explore this principle. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond, leading to a lower bond dissociation energy. This fundamental difference is the primary driver for the higher reactivity of the iodo group in many transformations, particularly in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.[1] This guide will systematically explore how this reactivity difference can be exploited.

Palladium-Catalyzed Cross-Coupling Reactions: A Tale of Two Halogens

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The general reactivity order for aryl halides in these reactions is Ar-I > Ar-Br > Ar-Cl, which allows for the selective reaction at the C-I bond of this compound under carefully controlled conditions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for creating biaryl structures. The higher reactivity of the C-I bond enables the selective coupling of an arylboronic acid at the 5-position of this compound, leaving the bromo group intact for subsequent transformations.

Data Presentation: Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Major Product | Yield (%) |

| 1 | This compound | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O | 70 | 12 | Methyl 3-bromo-5-phenylbenzoate | >90 (selective) |

| 2 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ (2.0 equiv) | Toluene/EtOH/H₂O | 0 | 24 | 4-Bromo-1,1'-biphenyl | 58 |

| 3 | DNA-conjugated Aryl Iodide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | Coupled Product | >95 |

| 4 | DNA-conjugated Aryl Bromide | Phenylboronic acid | Na₂PdCl₄ / sSPhos | K₂CO₃ | H₂O:ACN (4:1) | 37 | 28 | Coupled Product | 41 |

Table 1: Comparison of reactivity in Suzuki-Miyaura coupling. Entries 2-4 provide context from similar systems.[1][2]

Experimental Protocol: Selective Suzuki-Miyaura Coupling of this compound

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the desired arylboronic acid (1.1 equiv.), and potassium carbonate (2.0 equiv.).

-

Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, for instance, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3 mol%).

-

Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired methyl 3-bromo-5-arylbenzoate.

Mandatory Visualization:

References

Methodological & Application

Application Notes and Protocols for Methyl 3-bromo-5-iodobenzoate in Suzuki Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromo-5-iodobenzoate is a versatile building block in organic synthesis, particularly valuable in palladium-catalyzed cross-coupling reactions. Its dihalogenated structure, featuring both a bromine and an iodine substituent on the aromatic ring, allows for selective and sequential functionalization. This attribute is of significant interest in the construction of complex molecular architectures, which are often pivotal in the development of pharmaceuticals and advanced materials. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is the cornerstone of its utility, enabling chemists to introduce different substituents in a controlled, stepwise manner.

Principle of Selectivity in Suzuki Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of dihalogenated substrates like this compound, the reaction's selectivity is primarily governed by the differing bond dissociation energies of the carbon-halogen bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst than the stronger C-Br bond.[1] This disparity in reactivity allows for the preferential coupling of an organoboron reagent at the iodine-bearing position under milder reaction conditions, leaving the bromine atom intact for subsequent transformations.

This chemoselectivity is a key strategic element in multi-step syntheses, as it minimizes the formation of undesired side products and maximizes the yield of the target molecule. By carefully selecting the catalyst, ligands, base, and reaction conditions, researchers can achieve high regioselectivity in the initial Suzuki coupling at the C-I position. The remaining C-Br bond can then be subjected to a second, often different, cross-coupling reaction under more forcing conditions or with a different catalyst system to introduce a second point of diversity.

Key Applications

The ability to perform selective, sequential Suzuki coupling reactions with this compound makes it a valuable intermediate in:

-

Pharmaceutical Drug Discovery: Construction of complex biaryl and polycyclic scaffolds that are common motifs in biologically active compounds.

-

Materials Science: Synthesis of functionalized organic materials with tailored electronic and photophysical properties.

-

Agrochemical Research: Development of novel pesticides and herbicides with complex aromatic cores.

Visualizing the Suzuki Coupling Reaction

The following diagrams illustrate the fundamental aspects of the Suzuki coupling reaction involving this compound.

References

Application Notes and Protocols for the Regioselective Sonogashira Coupling of Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is a cornerstone of modern organic synthesis.[1][2] Its mild reaction conditions and broad functional group tolerance make it an invaluable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2]

For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. Methyl 3-bromo-5-iodobenzoate presents an excellent scaffold for regioselective synthesis. Due to the differential reactivity of carbon-halogen bonds in palladium-catalyzed cross-coupling reactions (C-I > C-Br > C-Cl), the Sonogashira coupling can be directed selectively to the more reactive carbon-iodine bond.[2][3] This allows for the precise introduction of an alkynyl moiety at the 5-position, leaving the less reactive carbon-bromine bond at the 3-position available for subsequent transformations. This application note provides detailed protocols and representative data for the regioselective Sonogashira coupling of this compound with various terminal alkynes.

Reaction Principle and Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The generally accepted mechanism involves the following key steps:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl iodide, forming a Pd(II) complex. This is the rate-determining step and is significantly faster for aryl iodides than for aryl bromides.[2]

-

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, a copper(I) salt (typically CuI), and a base, transfers the acetylide group to the Pd(II) complex.[1]

-

Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

The pronounced difference in the rate of oxidative addition between the C-I and C-Br bonds allows for high regioselectivity in the Sonogashira coupling of this compound. By carefully controlling the reaction conditions, particularly temperature, the coupling can be performed exclusively at the iodo-substituted position.

Data Presentation

The following table summarizes representative reaction conditions and yields for the regioselective Sonogashira coupling of this compound with various terminal alkynes. The data is compiled based on typical outcomes for structurally similar substrates.

| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 4 | 92 |

| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 6 | 88 |

| 3 | (Trimethylsilyl)acetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (5) | Et₃N | THF | RT | 3 | 95 |

| 4 | 2-Methyl-3-butyn-2-ol | Pd(dppf)Cl₂ (2) | CuI (5) | Et₃N | Toluene | 50 | 8 | 85 |

| 5 | 4-Ethynylanisole | Pd(PPh₃)₄ (3) | CuI (5) | DIPA | DMF | RT | 5 | 90 |

Yields are for the isolated product and are representative. Conditions may require optimization for specific substrates and scales.

Experimental Protocols

This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.

Materials and Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.1-1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., triethylamine (Et₃N) or diisopropylethylamine (DIPEA), 2-3 equiv)

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for anhydrous reactions

Reaction Setup:

-

To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound, the palladium catalyst, and copper(I) iodide.

-

Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Add the anhydrous solvent via syringe, followed by the amine base.

-

Stir the mixture at room temperature for 5 minutes.

-

Slowly add the terminal alkyne to the reaction mixture via syringe.

Reaction Conditions:

-

Stir the reaction mixture at room temperature. For less reactive alkynes, the temperature may be gently increased to 40-50°C.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with the same solvent.

-

Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired methyl 3-bromo-5-(alkynyl)benzoate.

Visualizations

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Caption: Experimental workflow for Sonogashira coupling.

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-5-iodobenzoate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the selective palladium-catalyzed cross-coupling reactions of Methyl 3-bromo-5-iodobenzoate. This substrate is a valuable building block in organic synthesis, particularly for the construction of complex molecular architectures in pharmaceutical and materials science research. Its unique structure, featuring two different halogen atoms, allows for chemoselective functionalization, primarily leveraging the higher reactivity of the carbon-iodine (C-I) bond over the carbon-bromine (C-Br) bond in palladium-catalyzed reactions.

This document outlines detailed protocols and representative data for five major cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, Heck, and Stille couplings, focusing on the selective reaction at the 5-position (iodine) while preserving the bromine at the 3-position for potential subsequent transformations.

Principle of Chemoselectivity

The selective functionalization of this compound is governed by the difference in bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition by a palladium(0) catalyst, which is the initial step in most cross-coupling catalytic cycles. This inherent reactivity difference allows for the selective formation of a new bond at the iodine-bearing position under carefully controlled reaction conditions, leaving the bromine atom intact for further synthetic manipulations. This sequential functionalization strategy is a powerful tool for the efficient synthesis of multi-substituted aromatic compounds.[1][2]

Data Presentation: Representative Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the chemoselective cross-coupling of this compound at the C-I bond. Please note that these are representative examples, and optimization of conditions may be necessary for specific substrates and desired outcomes.

Table 1: Suzuki-Miyaura Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 88-96 |

| Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Toluene | 100 | 12 | 80-90 |

Table 2: Sonogashira Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Copper Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N/DMF | DMF | 25 | 6 | 90-98 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Diisopropylamine | THF | 50 | 8 | 85-95 |

| 1-Heptyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 60 | 12 | 82-92 |

Table 3: Buchwald-Hartwig Amination

| Coupling Partner | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu (1.2) | Toluene | 100 | 18 | 85-95 |

| Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | 1,4-Dioxane | 110 | 24 | 80-90 |

| Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2) | Toluene | 100 | 16 | 75-85 |

Table 4: Heck Reaction

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 100 | 24 | 70-80 |

| Methyl acrylate | Pd(OAc)₂ (3) | - | NaOAc (2) | NMP | 120 | 18 | 75-85 |

| n-Butyl acrylate | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | DMA | 110 | 24 | 72-82 |

Table 5: Stille Coupling

| Coupling Partner | Palladium Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Tributyl(vinyl)tin | Pd(PPh₃)₄ (5) | - | - | Toluene | 110 | 12 | 80-90 |

| Tributyl(phenyl)stannane | Pd₂(dba)₃ (2) | P(fur)₃ (8) | CuI (10 mol%) | NMP | 80 | 16 | 85-95 |

| Tributyl(ethynyl)stannane | Pd(PPh₃)₄ (4) | - | LiCl (3 equiv) | THF | 65 | 24 | 78-88 |

Experimental Protocols

The following are generalized protocols for the chemoselective cross-coupling of this compound at the 5-position. Safety Precaution: These reactions should be performed in a well-ventilated fume hood by trained personnel. All glassware should be oven- or flame-dried, and reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen). Organotin reagents are highly toxic and should be handled with extreme care.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., Toluene/H₂O or Dioxane/H₂O, typically in a 4:1 to 10:1 ratio)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[3]

Materials:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%)

-

Copper(I) iodide (CuI, 2-5 mol%)

-

Amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv)

-

Solvent (e.g., THF or DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide.

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the anhydrous, degassed solvent and the amine base.

-

Add the terminal alkyne dropwise to the stirred solution.

-

Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[1]

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, RuPhos, or BINAP, 2-4 mol%)

-

Base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 equiv)

-

Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium precatalyst and the phosphine ligand to a flame-dried Schlenk tube.

-

Add the solvent and stir for a few minutes to form the active catalyst.

-

Add the base, this compound, and the amine.

-

Seal the tube and heat the reaction mixture with stirring (typically 100-110 °C).

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the mixture to room temperature.

-

Dilute with ethyl acetate and filter through a pad of Celite®.

-

Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the residue by flash column chromatography.

Protocol 4: Heck Reaction

This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[4]

Materials:

-

This compound (1.0 equiv)

-

Alkene (e.g., styrene or an acrylate, 1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Ligand (optional, e.g., P(o-tol)₃ or PPh₃, 4-10 mol%)

-

Base (e.g., Et₃N or K₂CO₃, 1.5-2.0 equiv)

-

High-boiling polar aprotic solvent (e.g., DMF, NMP, or DMA)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask, add this compound, the palladium catalyst, the ligand (if used), and the base.

-